molecular formula C12H14N2 B2497868 1-(Pyridin-2-yl)cyclohexanecarbonitrile CAS No. 204067-32-3

1-(Pyridin-2-yl)cyclohexanecarbonitrile

Cat. No.: B2497868
CAS No.: 204067-32-3
M. Wt: 186.258
InChI Key: JJBRLQGIVCSMJR-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.258. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing Interactions

1-(Pyridin-2-yl)cyclohexanecarbonitrile and its derivatives exhibit notable interactions in crystal structures. The molecular structures of these compounds, including isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, show effective conformations between the pyridine rings and bridging cyclohexane rings. These interactions involve C–H⋯Npyridine, C–H⋯π, and π⋯π contacts, contributing to various structural formations like linear chains, layer structures, and three-dimensional networks in crystal packing (Lai, Mohr, & Tiekink, 2006).

Nanomaterial Synthesis

Nitrogen-doped carbon nanotubes anchored on graphene substrates have been synthesized using azobis(cyclohexanecarbonitrile), a related compound. This method, involving microwave techniques, results in mesoporous, hierarchical nanostructures with pyridinic and graphitic nitrogen. These materials show high capacity and sustainability in applications like lithium-ion batteries (Sridhar et al., 2015).

Organic Synthesis

The compound is involved in diastereoselective organic synthesis processes. For instance, a tandem reaction involving pyridine, α-haloacetate, an aromatic aldehyde, and cyclohexane-1,3-dione, yields various products like 2,3,6,7-tetrahydro-4(5H)-benzofuranones and 2,3-dihydrofurocoumarins in a diastereoselective manner. This involves a pyridinium ylide formation mechanism (Han et al., 2010).

Catalysis

Certain this compound derivatives have applications in catalysis. For instance, non-heme iron(II) complexes containing ligands with pyridine donors have been used in alkane oxidation catalysis. The spin state of the metal center and the number of pyridine donors significantly influence the catalytic properties (Britovsek, England, & White, 2005).

Fluorescence and Sensing

Some derivatives act as selective probes for metal ions, responding to changes in their environment. For example, a compound derived from this compound acts as a UV-visible and fluorescence "turn-on" probe for Zn2+ and Cd2+, displaying dual-state emission characteristics (Gao et al., 2022).

Materials Chemistry

In materials chemistry, these compounds contribute to the synthesis of unique structures. For example, a copper cyanide coordination polymer was synthesized from a process involving 3-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine. This polymer demonstrates potential for optical and catalytic properties (Yang et al., 2014).

Electronic Spectra Studies

The electronic spectra of 2-substituted pyridines containing Group IV elements have been studied to understand the effects of substituents on the pyridine bands, providing insights into σ-π hyperconjugation (Musker & Scholl, 1971).

Properties

IUPAC Name

1-pyridin-2-ylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBRLQGIVCSMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (60% dispersed in oil) (4 g, 0.1 m) in DMSO (70 mL) under nitrogen at 15° C. was added dropwise a solution of 2-pyridyl acetonitrile (6 g, 51 mmol) and 1,5-dibromopentane (6.81 mL, 51 mmol) in ether (40 mL) and DMSO (10 mL) over 1 hour. The mixture was allowed to warm to room temperature and stirred for a further 24 hours under nitrogen. The reaction mixture was carefully quenched by the addition dropwise of isopropanol (10 mL), followed by water (100 mL) 10 minutes later. The reaction solution was taken up in EtOAc and washed with water. The aqueous layer was re-extracted with EtOAc, and the two organic layers were combined, dried (MgSO4), and concentrated in vacuo. The residue was purified on silica with a gradient of heptane to 9:1 heptane/EtOAc to give 1-cyano-1-(2-pyridyl)cyclohexane (6.77 g, 72%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
6.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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